DAMPA-d3

説明

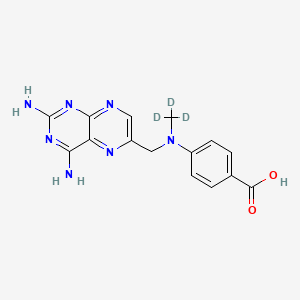

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCXZSDKANNOAR-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Pteroic Acid Analogues

Strategies for Deuterium (B1214612) Incorporation in Pteroic Acid Scaffolds

The introduction of deuterium into pteroic acid scaffolds can be accomplished through several established strategies. The choice of method depends on the desired location of the deuterium label, the stability of the target molecule under the reaction conditions, and the availability of deuterated starting materials.

One common approach is hydrogen-deuterium (H-D) exchange , where labile protons on a molecule are swapped for deuterium atoms. This can be achieved using various catalyst systems and deuterium sources. For instance, transition metals like palladium supported on carbon (Pd/C) can facilitate H-D exchange using deuterium oxide (D₂O) as the deuterium source. nih.gov This method is particularly effective for introducing deuterium at positions activated by adjacent functional groups. Acid- or base-catalyzed exchange reactions are also employed, often requiring harsh conditions such as high temperatures and pressures, which may not be suitable for complex molecules. tn-sanso.co.jpgoogle.com

A more precise method involves the use of deuterated building blocks or reagents in a multi-step synthesis. rsc.org This "bottom-up" approach allows for the incorporation of deuterium at specific, non-exchangeable positions within the molecule. For a compound like DAMPA-d3, where the label is on a methyl group, this strategy involves using a deuterated methylating agent to introduce a -CD₃ group onto a precursor molecule. This method avoids the potential for non-specific labeling that can occur with H-D exchange reactions and typically results in higher isotopic purity at the target site.

Other advanced methods for deuterium incorporation include photochemical reactions and the use of deuterated metal hydride reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govrsc.org These techniques offer alternative pathways for introducing deuterium into various organic structures.

Precursor Compounds and Reaction Pathways for this compound Synthesis

While the specific, proprietary synthesis route for this compound is not detailed in publicly available literature, a plausible and chemically sound pathway can be constructed based on its structure and general organic synthesis principles. The target molecule, this compound, is deuterated specifically on the N¹⁰-methyl group.

The logical precursor for this synthesis is the demethylated parent structure, 4-amino-4-deoxypteroic acid . The reaction pathway would involve the selective N-methylation of this precursor using a deuterated methylating agent. A suitable reagent for this transformation would be trideuteriomethyl iodide (CD₃I) or a similar deuterated methyl source.

The proposed reaction pathway is as follows:

The secondary amine on the 4-amino-4-deoxypteroic acid precursor acts as a nucleophile.

This amine attacks the electrophilic trideuteriomethyl iodide.

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, forming a new carbon-nitrogen bond and introducing the trideuteriomethyl (-CD₃) group at the N¹⁰ position.

An appropriate base would be used to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrogen iodide (HI) byproduct formed during the reaction.

This synthetic route ensures that the three deuterium atoms are installed precisely on the N¹⁰-methyl group, leading to the final this compound product with a high degree of site-specificity.

Isotopic Purity and Chemical Characterization in Synthesis

Following the synthesis of an isotopically labeled compound like this compound, rigorous analysis is required to confirm its chemical identity, chemical purity, and isotopic purity. These characterization steps are essential to validate the compound for its intended use as an internal standard.

Chemical Purity is typically assessed using High-Performance Liquid Chromatography (HPLC). This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities. Commercial suppliers of this compound often report a chemical purity of greater than 95% as determined by HPLC. lgcstandards.com

Isotopic Purity and Enrichment are most accurately determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC/MS). nih.govresearchgate.net HRMS can distinguish between molecules with very small mass differences, allowing for the resolution and quantification of different isotopologs (molecules that differ only in their isotopic composition). almacgroup.com

In the analysis of this compound, the mass spectrometer would detect the primary desired ion (d₃), as well as ions corresponding to molecules with fewer deuterium atoms (d₂, d₁), and the unlabeled compound (d₀). The isotopic purity is calculated from the relative abundance of these different isotopolog signals after correcting for the natural abundance of other isotopes (like ¹³C and ¹⁵N). researchgate.net An alternative synthetic route may be necessary if significant H/D exchange occurs, which would compromise the isotopic purity of the final product. cerilliant.com

The table below illustrates a hypothetical result from an HRMS analysis used to determine the isotopic enrichment of a synthesized batch of this compound.

| Isotopolog | Description | Relative Abundance (%) |

|---|---|---|

| d₀ | Unlabeled DAMPA | 0.2 |

| d₁ | DAMPA with one deuterium | 0.8 |

| d₂ | DAMPA with two deuteriums | 2.5 |

| d₃ | Fully labeled this compound | 96.5 |

This analysis confirms the successful incorporation of the deuterium label and quantifies the high level of isotopic enrichment, which is a critical quality attribute for a stable isotope-labeled internal standard.

Advanced Analytical Techniques for Dampa D3 Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of DAMPA-d3 and its non-labeled counterpart, DAMPA, in complex biological matrices. rsc.org The high selectivity and sensitivity of LC-MS/MS allow for accurate measurements even at low concentrations. nih.gov Method development involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure specificity, accuracy, and robustness.

Chromatographic Separation Parameters

The primary goal of chromatographic separation is to resolve the analyte (DAMPA) and the internal standard (this compound) from endogenous matrix components that could interfere with quantification. forensicrti.org Given the polar nature of DAMPA, reversed-phase chromatography is a common approach. A well-defined method will utilize a specific column and mobile phase composition to achieve optimal separation.

Key parameters that are optimized include:

Analytical Column: C18 columns are frequently used for the separation of methotrexate (B535133) and its metabolites. rhhz.netnih.gov The choice of column dimensions and particle size impacts resolution and analysis time.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with an acidic modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. The modifier helps to improve peak shape and ionization efficiency. researchgate.net

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and run time.

Below is a table representing typical chromatographic parameters for the analysis of DAMPA.

Table 1: Representative Chromatographic Separation Parameters

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-Phase C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Detection Modes and Optimization

Tandem mass spectrometry is employed for its high specificity and sensitivity. The most common mode for quantitative bioanalysis is Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. forensicrti.org This process drastically reduces background noise and increases selectivity.

For DAMPA and this compound, the precursor ion is typically the protonated molecule [M+H]+. Optimization involves infusing a standard solution of each compound into the mass spectrometer to determine the most stable and intense precursor-to-product ion transitions and to optimize instrument settings like collision energy (CE) and declustering potential (DP). nih.gov

Table 2: Representative Mass Spectrometric Parameters for DAMPA and this compound

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Resolution | Unit |

| Compound | DAMPA |

| Precursor Ion (Q1) m/z | 326.1 |

| Product Ion (Q3) m/z | 175.1 |

| Compound | This compound (Internal Standard) |

| Precursor Ion (Q1) m/z | 329.1 |

| Product Ion (Q3) m/z | 178.1 |

Ionization Techniques for Deuterated Analogs

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like DAMPA and is commonly used in LC-MS applications. researchgate.net The fundamental principle behind using a deuterated analog like this compound as an internal standard is that it is chemically identical to the analyte (DAMPA) and thus exhibits the same behavior during sample extraction, chromatographic separation, and ionization.

Because DAMPA and this compound co-elute from the chromatography column, they experience the same matrix effects (suppression or enhancement of ionization due to co-eluting matrix components). The ionization efficiency is assumed to be identical for both the analyte and the deuterated internal standard. Therefore, any variation in the analytical process that affects the analyte signal will affect the internal standard signal to the same degree. The ratio of the analyte response to the internal standard response provides a normalized signal that corrects for these variations, leading to highly accurate and precise quantification.

Method Validation for Quantitative Bioanalysis (Non-Clinical Samples)

Before an analytical method can be used to analyze samples from a study, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. nih.gov This process is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itnih.goveuropa.eu For non-clinical samples, the validation ensures the integrity of the data generated.

Specificity and Selectivity Assessment

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. europa.eu Selectivity is the ability to differentiate and quantify the analyte from other components. globalresearchonline.net

To assess selectivity, at least six independent sources of blank biological matrix are processed and analyzed to ensure that no endogenous components interfere with the detection of DAMPA or the internal standard, this compound. ajpsonline.com The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard, while the interference at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample. globalresearchonline.net

Linearity and Calibration Range Establishment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov This is demonstrated by constructing a calibration curve.

A calibration curve is prepared by spiking blank matrix with known concentrations of DAMPA and a constant concentration of the internal standard (this compound). europa.eu The curve typically consists of a blank sample, a zero sample (spiked with internal standard only), and at least six to eight non-zero concentration standards. austinpublishinggroup.com

The range of the curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The relationship between the concentration and the peak area ratio (analyte/internal standard) is determined by a regression analysis, often using a weighted linear model. The calibration curve is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of their nominal values (±20% for the LLOQ). globalresearchonline.net

Table 3: Example of a Calibration Curve Data Set

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |

|---|---|---|---|

| 1.00 (LLOQ) | 0.015 | 0.98 | 98.0 |

| 2.50 | 0.038 | 2.53 | 101.2 |

| 10.0 | 0.152 | 10.1 | 101.0 |

| 50.0 | 0.745 | 49.7 | 99.4 |

| 200 | 3.03 | 202 | 101.0 |

| 400 | 5.98 | 399 | 99.8 |

| 500 (ULOQ) | 7.55 | 503 | 100.6 |

Table of Compounds

Precision and Accuracy in Analytical Measurement

In quantitative analytical chemistry, precision and accuracy are critical parameters for method validation, ensuring the reliability of results. Precision refers to the closeness of repeated measurements to each other, often expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). Accuracy denotes the closeness of a measured value to a standard or known true value, typically evaluated as percent recovery.

Analytical methods developed for quantifying compounds similar to this compound, particularly in complex biological matrices, undergo rigorous validation to establish their precision and accuracy. For instance, in methods utilizing high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), acceptance criteria for precision are often set at a %RSD not exceeding 15%, except at the lower limit of quantification where up to 20% may be acceptable. Accuracy is generally expected to be within 85-115% of the nominal value (or 80-120% at the LLOQ).

Studies on related deuterated compounds used as internal standards demonstrate the achievement of high precision and accuracy. For example, the validation of an LC-MS/MS method for the drug lapatinib using its deuterated analogue, lapatinib-d3, as an internal standard showed acceptable accuracy (within 100 ± 10%) and precision (< 11%) in pooled human plasma. nih.gov Similarly, methods for vitamin D3 quantification, which often employ deuterated standards, report excellent precision and accuracy. nih.govmdpi.com Intra-day and inter-day precision values are typically below 10% CV, with some high-resolution methods achieving between-run precision as low as 3.8% CV. nih.gov

The accuracy of these methods, assessed by spiking a known quantity of the standard into a matrix and measuring the recovery, consistently falls within the accepted range of 90% to 110% for medium and high concentration levels. mdpi.comnih.gov

| Parameter | Concentration Level | Acceptance Criteria | Typical Reported Value | Reference |

|---|---|---|---|---|

| Precision (%RSD) | Low QC | ≤ 20% | < 11% | nih.gov |

| Medium QC | ≤ 15% | 3.9% | nih.gov | |

| High QC | ≤ 15% | < 4% | ||

| Accuracy (% Recovery) | Low QC | 80% - 120% | 85% - 115% | nih.gov |

| Medium QC | 85% - 115% | 98.7% - 100.9% | mdpi.com | |

| High QC | 85% - 115% | 96.1% - 105.3% | researchgate.net |

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable precision and accuracy. epa.gov It is often determined as the concentration that yields a signal-to-noise ratio of three. The LOQ represents the lowest concentration that can be measured with acceptable precision and accuracy, commonly defined as ten times the signal-to-noise ratio. d-nb.info

For highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used for the analysis of compounds like this compound, the LOD and LOQ can be very low. nih.gov This allows for the measurement of trace amounts of substances in various matrices. In the context of bioanalytical methods, the LOQ is a critical parameter for determining the lower end of the calibration curve.

Research on the quantification of vitamin D metabolites, which frequently involves the use of deuterated internal standards, provides insight into the typical sensitivity of these methods. For example, a validated HPLC method for vitamin D3 reported an LOD of 0.0539 µg/mL and an LOQ of 0.1633 µg/mL. nih.govresearchgate.net More sensitive methods have achieved even lower limits, with some reporting LOQ values for vitamin D metabolites below 10 nM. nih.gov Another study established an LOQ of 0.1 ng/mL for catecholamines using an LC-MS/MS method. researchgate.net

| Analyte | Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Vitamin D3 | HPLC-UV | 1.10 ng/mL | 3.60 ng/mL | |

| Vitamin D3 | HPLC-UV | 0.0539 µg/mL | 0.1633 µg/mL | nih.govresearchgate.net |

| 25-hydroxy-vitamin D species | LC-MS/HR-MS | Not Reported | < 10 nM | nih.gov |

| Lapatinib | LC-MS/MS | Not Reported | 5 ng/mL | nih.gov |

Application of this compound as an Internal Standard

Role in Enhancing Analytical Reproducibility and Accuracy

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry for enhancing analytical reproducibility and accuracy. researchgate.net An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to every sample, calibrator, and quality control sample before processing.

This compound is an ideal internal standard because it is chemically identical to its non-deuterated counterpart (the analyte) but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically almost identical, the SIL-IS and the analyte exhibit nearly the same behavior during sample preparation, chromatography, and ionization. researchgate.net

By calculating the ratio of the analyte's response to the internal standard's response, any variations that occur during the analytical process can be effectively normalized. For example, if a portion of the sample is lost during an extraction step, an equivalent portion of the internal standard is also lost. The ratio of their signals remains constant, thus preserving the accuracy of the final calculated concentration. This normalization is crucial for achieving the high levels of precision and accuracy required for bioanalytical method validation. nih.govlcms.cz The use of a SIL-IS significantly improves the robustness and reliability of quantitative assays. lcms.cz

Compensation for Matrix Effects and Sample Processing Variability

One of the most significant challenges in quantitative analysis, particularly with LC-MS/MS, is the "matrix effect." This phenomenon occurs when components of the sample matrix (e.g., salts, lipids, proteins in blood plasma) co-elute with the analyte and interfere with its ionization efficiency in the mass spectrometer's source. nih.gov This can lead to ion suppression (a decreased signal) or ion enhancement (an increased signal), resulting in inaccurate quantification.

Because this compound has the same chromatographic retention time and ionization characteristics as the unlabeled analyte, it experiences the same degree of matrix-induced ion suppression or enhancement. researchgate.netmdpi.com By using the ratio of the analyte signal to the this compound signal, the matrix effect is effectively canceled out, leading to a more accurate and reliable measurement. nih.gov

Furthermore, significant variability can be introduced during sample processing steps like liquid-liquid extraction, solid-phase extraction, or protein precipitation. Recovery of the analyte can vary between samples due to minor differences in handling. nih.gov Studies have shown that the recovery of an analyte from complex matrices like cancer patient plasma can vary by as much as 3.5-fold between individuals. nih.gov Using a non-isotope-labeled internal standard may not adequately correct for this variability. However, a stable isotope-labeled internal standard like this compound, which is added at the beginning of the process, tracks the analyte through every step. This ensures that any physical loss or incomplete recovery of the analyte is mirrored by the internal standard, allowing for robust compensation and yielding highly accurate quantitative results across different and complex sample matrices. nih.govlcms.cz

Investigative Applications of Dampa D3 in Metabolic and Pharmacokinetic Research Non Clinical

Tracing Metabolic Pathways of Methotrexate (B535133) and DAMPA in In Vitro Systems

In vitro systems, such as cell cultures and subcellular fractions, are essential tools for investigating the metabolic fate of drugs and their metabolites under controlled conditions. While DAMPA-d3 is not typically used as the substrate being metabolized in these studies (unless specifically investigating deuterium (B1214612) isotope effects on its own metabolism), its role as an internal standard in analytical methods is crucial for accurately quantifying the formation or depletion of unlabeled DAMPA and methotrexate.

Cellular Metabolism Studies (e.g., Enzyme Kinetics in Cell Cultures)

Subcellular Fraction Studies (e.g., Microsomal, Cytosolic)

Subcellular fractions, such as liver microsomes and cytosol, contain specific sets of metabolic enzymes and are widely used to investigate the enzymatic biotransformation of compounds. Liver microsomes are rich in cytochrome P450 enzymes and UDP-glucuronosyltransferases, while the cytosol contains enzymes like aldehyde oxidase and sulfotransferases. DAMPA is reported to be formed from methotrexate by carboxypeptidase activity, which can occur in the intestine and potentially other tissues researchgate.netgoogle.compharmaron.comnih.govgeneesmiddeleninformatiebank.nlresearchgate.netnews-medical.netnih.gov. Aldehyde oxidase is also implicated in the metabolism of methotrexate to 7-hydroxymethotrexate and possibly DAMPA to hydroxy-DAMPA researchgate.netnih.gov.

In studies using liver microsomes, cytosol, or S9 fractions (which contain both microsomal and cytosolic enzymes) to investigate the metabolism of methotrexate or DAMPA, accurate quantification of the parent compound and metabolites is paramount. LC-MS/MS methods using this compound as an internal standard are essential for precisely measuring the concentrations of unlabeled DAMPA, methotrexate, and their metabolites in these in vitro systems. This quantitative data allows for the determination of metabolic stability, identification of metabolic pathways, and assessment of enzyme activity. Although specific experimental data showing this compound used in this context for methotrexate/DAMPA metabolism in subcellular fractions were not detailed in the search results, the general application of stable isotope-labeled internal standards in such studies for accurate quantification is well-established researchgate.netnih.govnih.gov.

Pharmacokinetic Profiling in In Vivo Animal Models

In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and elimination (ADME) properties of drugs and their metabolites in a complex biological system. This compound plays a vital role in these studies by enabling the accurate quantification of unlabeled DAMPA and methotrexate in various biological fluids and tissues using LC-MS/MS.

Absorption, Distribution, and Elimination Kinetics

To determine the pharmacokinetic profile of methotrexate and its metabolite DAMPA in animal models, it is necessary to measure their concentrations in plasma, urine, and potentially other biological fluids over time following administration of methotrexate. LC-MS/MS methods utilizing this compound as an internal standard allow for sensitive and accurate quantification of unlabeled DAMPA in these samples researchgate.netnih.govmdpi.com. This quantitative data is used to calculate key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), clearance, and half-life. While the search results mention a pharmacokinetic and metabolism study of DAMPA in nonhuman primates, reporting parameters like mean clearance and terminal half-life for unlabeled DAMPA, the explicit use of this compound as a tracer administered to the animals was not stated researchgate.netnih.govnews-medical.netnih.gov. However, it is highly probable that this compound or a similar labeled analog was used as an internal standard in the analytical method to quantify DAMPA in the biological samples from these studies. The accurate quantification provided by this compound is critical for reliable pharmacokinetic analysis and modeling in various animal species used in preclinical research nih.govnih.govnih.gov.

Metabolite Identification and Quantification in Animal Tissues/Fluids

Investigating the metabolic fate of methotrexate in vivo involves identifying and quantifying its metabolites, including DAMPA, in various tissues and biological fluids. LC-MS/MS, often employing stable isotope-labeled internal standards, is a powerful technique for this purpose researchgate.netproquest.comnih.gov. This compound serves as a crucial internal standard for the accurate quantification of unlabeled DAMPA in these complex matrices, such as plasma, urine, and tissue homogenates from animal models researchgate.netnih.govmdpi.com. Studies in nonhuman primates, for instance, have identified hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide as metabolites of DAMPA in plasma and urine researchgate.netnih.govnih.gov. The accurate quantification of DAMPA and its metabolites, facilitated by the use of this compound as an internal standard in LC-MS/MS methods, is essential for understanding the metabolic pathways active in vivo, assessing tissue distribution, and evaluating elimination routes in animal models nih.govnih.gov.

Elucidation of Antifolate Metabolic Processes

Role of Specific Enzymes in DAMPA Formation and Further Transformations

DAMPA is principally formed through the enzymatic hydrolysis of methotrexate. This reaction involves the cleavage of the carboxyl-terminal glutamate (B1630785) residue from the methotrexate molecule. uniprot.org

A key enzyme known to catalyze this hydrolysis is carboxypeptidase G2 (glucarpidase). uniprot.orgnih.govuniprot.org Glucarpidase is a recombinant bacterial enzyme that is utilized clinically to rapidly lower methotrexate levels in patients with impaired renal function, providing an alternative elimination pathway by converting MTX to DAMPA and glutamate. wikipedia.orgnih.govdrugbank.com

Beyond exogenous enzyme administration, enzymes produced by intestinal flora, such as glutamate carboxypeptidase 2 (CPDG2), can also contribute to the metabolism of methotrexate into DAMPA within the gut. uniprot.orguniprot.orgpharmacomicrobiomics.com

Further transformations of DAMPA can occur. Aldehyde oxidase (AO) has been implicated in the potential metabolism of DAMPA to 7-OH-DAMPA (7-hydroxy-2,4-diamino-N10-methylpteroic acid). uniprot.org While CYP450 enzymes are central to the metabolism of many xenobiotics, the conversion of MTX to its 7-hydroxy metabolite is independent of CYP450 enzymes uniprot.orguniprot.org. In vitro studies suggest DAMPA might interact with CYP1A2 and CYP2C9, but the clinical relevance of this interaction is considered low with transient exposure. nih.govuniprot.org

Impact of Isotopic Labeling on Metabolic Fate Investigation

The use of stable isotope labeling, such as the deuterium substitution in this compound, is a powerful technique in metabolic and pharmacokinetic research. nih.govebi.ac.ukgenecards.org Deuterium-labeled compounds like this compound are widely used as internal standards in analytical methods, particularly those employing mass spectrometry (MS). wikipedia.orgebi.ac.ukuniprot.org

The primary advantage of using this compound in non-clinical studies is the ability to accurately quantify endogenous or unlabeled DAMPA in biological samples. By introducing a known amount of the isotopically labeled standard, researchers can account for variations in sample processing, matrix effects, and instrument response during analysis by MS. ebi.ac.ukgenecards.org The difference in mass between DAMPA and this compound allows them to be distinguished and measured independently by mass spectrometry. nih.govgenecards.orgnih.gov

Furthermore, isotopic labeling can provide insights into metabolic pathways and the rate of metabolic transformations. The stronger carbon-deuterium bond compared to a carbon-hydrogen bond can sometimes lead to a "kinetic isotope effect," potentially resulting in slower metabolism at the labeled position. wikipedia.orgfda.gov While this effect can alter the metabolic rate, the metabolites formed from a deuterated compound are typically the same as those from the unlabeled analogue, only containing the deuterium label. wikipedia.org This allows researchers to track the fate of the labeled compound and its metabolites, providing a clearer picture of the metabolic pathways involved and the rate at which they occur in non-clinical models. This is crucial for understanding the disposition and potential accumulation of metabolites. ebi.ac.ukwikipedia.orgosdd.net

The application of this compound in conjunction with advanced analytical techniques facilitates detailed investigations into the pharmacokinetics and metabolism of DAMPA in non-clinical settings, contributing to a better understanding of its behavior in biological systems.

Compound Information

| Compound Name | PubChem CID | Notes |

| DAMPA (2,4-diamino-N10-methylpteroic acid) | 3063548 | Also referred to as Dampa D. uniprot.orgguidetopharmacology.org |

| This compound | 71315111 | Deuterium labeled DAMPA. hmdb.canih.gov |

| Methotrexate (MTX) | 126941 | Parent compound of DAMPA. citeab.comnih.gov |

| 7-OH-DAMPA (7-hydroxy-2,4-diamino-N10-methylpteroic acid) | 29981388 | Potential metabolite of DAMPA. drugbank.com |

| Glutamate | 33032, 4179667, 5128032 | Amino acid, co-product of MTX hydrolysis. nih.govnih.govhmdb.ca |

Enzyme Information

| Enzyme Name | EC Number | UniProt Accession | Notes |

| Glucarpidase | 3.4.17.11 | P06621 (Pseudomonas sp. RS-16), DB08898 (DrugBank) | Recombinant bacterial enzyme, catalyzes MTX hydrolysis to DAMPA. uniprot.orgwikipedia.orgnih.govdrugbank.comuniprot.org |

| Aldehyde oxidase (AO) | 1.2.3.1 | Q06278 (Human) | Potentially metabolizes DAMPA to 7-OH-DAMPA. uniprot.orggenecards.orguniprot.org |

| Glutamate carboxypeptidase 2 (CPDG2) | 3.4.17.21 | P70627 (Rat), O77564 (Pig), Q04609 (Human) | Enzyme found in intestinal flora, can metabolize MTX to DAMPA. uniprot.orguniprot.orguniprot.orgpharmacomicrobiomics.comwikipedia.orgrcsb.org |

Note: PubChem CIDs are typically assigned to small molecules. Enzymes are proteins and are typically identified by EC numbers and entries in protein databases like UniProt.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches

Multi-omics approaches, which involve the comprehensive analysis of multiple biological datasets (e.g., genomics, transcriptomics, proteomics, metabolomics), are increasingly vital for a thorough understanding of biological systems and disease states. oup.combiologists.com The inclusion of stable isotope-labeled internal standards, including compounds like DAMPA-d3, is essential for improving the accuracy and dependability of quantitative data generated within these integrated studies, especially in metabolomics and lipidomics. oup.combiologists.com

In metabolomics, the accurate quantification of metabolites is crucial for identifying altered biochemical pathways in response to various stimuli, such as disease or drug treatment. Deuterated internal standards help correct for variability introduced during sample preparation, extraction, and mass spectrometry analysis, thereby enhancing the precision of metabolite quantification. clearsynth.comlgcstandards.com While deuterated standards are commonly used for lipids and other central metabolites in multi-omics, the principle is directly applicable to a metabolite like DAMPA. oup.combiologists.com

Future research could leverage this compound in multi-omics studies aimed at understanding the broader metabolic consequences of methotrexate (B535133) therapy. By accurately quantifying DAMPA alongside a wide range of other metabolites, researchers could gain deeper insights into the complex interactions between methotrexate metabolism, related biochemical pathways, and cellular responses. This could potentially lead to the identification of biomarkers for predicting treatment outcomes or adverse effects, or for unraveling mechanisms of drug resistance.

Novel Analytical Technologies for Deuterated Compounds

Continuous advancements in analytical technologies are enhancing the capabilities for detecting and quantifying compounds, including those labeled with deuterium (B1214612). Novel techniques offer improved sensitivity, specificity, and throughput, which can significantly benefit research involving this compound.

Mass spectrometry-based methods, such as high-resolution mass spectrometry (HR-MS) and coupled techniques like LC-MS/MS, are foundational for the analysis of deuterated compounds. rsc.orgresearchgate.net Ongoing developments in these areas, including innovations in ionization techniques, mass analyzers, and data processing software, are expected to further improve the accuracy and lower the limits of detection for compounds like this compound in complex biological matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing deuterated compounds, providing valuable information about the location and extent of deuterium labeling and confirming structural integrity. rsc.org While traditional NMR may require larger sample amounts, advancements in sensitivity and techniques such as cryoprobes and microcoil NMR are expanding its applicability to smaller sample volumes.

Emerging technologies, such as Molecular Rotational Resonance (MRR) spectroscopy, also show promise for the analysis of deuterated compounds, offering high specificity for structural analysis and the determination of isotopic purity. brightspec.comresearchgate.net These novel methods could provide complementary information to mass spectrometry, leading to more comprehensive characterization of this compound and its behavior in biological systems. Research highlights the importance of evaluating the purity and isotopic enrichment of deuterated compounds due to their increasing use in quantitative analysis, with strategies combining HR-MS and NMR being validated for this purpose. rsc.org

Expanding the Application of this compound Beyond Methotrexate Research

Although this compound's primary association is with methotrexate research due to DAMPA being a metabolite of MTX, its application could potentially be broadened to other scientific domains. As a stable isotope-labeled compound, its utility as an internal standard or tracer is not strictly limited to studies involving the parent compound of its non-labeled analog.

Deuterated compounds are increasingly being explored beyond their conventional roles as analytical standards or tools for pharmacokinetic studies. sussex-research.commedchemexpress.comnih.gov Deuteration can influence a compound's metabolic fate or pharmacokinetic properties, a concept that has been utilized in the development of "deuterated drugs." nih.govbioscientia.de While this compound is a labeled metabolite rather than a drug candidate, the growing interest in deuterated compounds suggests potential for investigating the behavior of labeled metabolites in diverse biological contexts.

Future research could explore the use of this compound as a tracer in studies investigating metabolic pathways unrelated to methotrexate, provided that DAMPA or structurally similar compounds are involved in those pathways. This would necessitate a thorough understanding of DAMPA's potential interactions and metabolic fate independent of methotrexate administration.

Furthermore, as research into the biological roles of metabolites expands, there may be unforeseen applications for labeled metabolites like this compound in understanding cellular processes or signaling pathways where the non-labeled analog plays a role. While current literature predominantly links this compound to methotrexate analysis, the evolving fields of metabolomics and stable isotope tracing techniques could uncover novel applications.

Q & A

Q. How should researchers design controlled experiments to study DAMPA-d3's physicochemical properties?

To ensure reproducibility, experiments should include standardized protocols for sample preparation (e.g., purity verification via NMR or mass spectrometry), environmental controls (temperature, humidity), and calibration of analytical instruments. Use triplicate measurements to assess variability, and document deviations from protocols . For stability studies, employ accelerated degradation conditions (e.g., elevated temperatures or UV exposure) while monitoring degradation products via HPLC or LC-MS .

Q. What methodologies are recommended for validating this compound's isotopic purity in synthetic pathways?

Isotopic purity can be validated using high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data to non-deuterated analogs to confirm deuterium incorporation. For quantitative analysis, use isotope ratio mass spectrometry (IRMS) to measure isotopic enrichment levels .

Q. How can researchers ensure compliance with FAIR principles when managing this compound datasets?

Data management plans (DMPs) should specify metadata standards (e.g., Dublin Core), repository selection (e.g., Zenodo or discipline-specific repositories), and licensing agreements. Use persistent identifiers (DOIs) for datasets and link raw data (e.g., spectral files) to processed results in publications .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on this compound's reactivity in cross-coupling reactions?

Contradictions may arise from variations in catalyst loading, solvent polarity, or deuterium kinetic isotope effects (KIE). Systematically replicate experiments under identical conditions, document trace impurities (e.g., via GC-MS), and compare results to computational models (e.g., DFT simulations of reaction pathways). Publish negative results to mitigate publication bias .

Q. What strategies address discrepancies in this compound's pharmacokinetic profiles across preclinical models?

Discrepancies often stem from interspecies metabolic differences or assay sensitivity. Use orthogonal methods (e.g., LC-MS/MS vs. radiolabeling) to cross-validate data. Perform power analyses to determine sample sizes sufficient to detect statistically significant differences, and report confidence intervals for key parameters (e.g., half-life, bioavailability) .

Q. How can researchers optimize this compound's synthesis to minimize isotopic scrambling while maintaining yield?

Evaluate reaction conditions (e.g., temperature, pH) using design of experiments (DoE) approaches. Test deuterium retention under varying catalysts (e.g., Pd/C vs. Raney nickel) and quenching methods. Characterize intermediates via in-situ FTIR or Raman spectroscopy to identify scrambling pathways .

Data Management and Compliance

Q. What elements are critical in a DMP for this compound studies involving human-derived samples?

DMPs must address GDPR compliance, including pseudonymization protocols, secure storage (e.g., encrypted servers), and data access tiers. Specify ethical review board approvals and informed consent procedures. Use FAIR-aligned repositories like EBI BioSamples for biomaterial tracking .

Q. How should researchers handle conflicting metadata standards for this compound in multi-institutional collaborations?

Adopt cross-disciplinary standards (e.g., ISA-Tab for experimental metadata) and use interoperable formats (e.g., .csv for tabular data). Conduct regular audits to align metadata with community guidelines (e.g., IUPAC nomenclature) and document version control protocols .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。